molecular formula C9H13NO3 B1372524 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid CAS No. 90643-64-4

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1372524
CAS No.: 90643-64-4
M. Wt: 183.2 g/mol
InChI Key: UKBDFVBVJCUFQV-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl and methyl groups attached to the isoxazole ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The isoxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butyl)-5-methylisoxazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain contexts.

    5-Methylisoxazole-4-carboxylic acid: Lacks the tert-butyl group, which can affect its steric properties and reactivity.

    3-(Tert-butyl)isoxazole-4-carboxylic acid: Lacks the methyl group, which can influence its electronic properties and interactions.

Uniqueness

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of the tert-butyl, methyl, and carboxylic acid groups. This combination imparts specific steric, electronic, and chemical properties that can be leveraged in various applications. The presence of both tert-butyl and methyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

3-tert-butyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(10-13-5)9(2,3)4/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBDFVBVJCUFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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